molecular formula C17H16ClN3O3 B2589774 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide CAS No. 2034457-44-6

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide

Cat. No.: B2589774
CAS No.: 2034457-44-6
M. Wt: 345.78
InChI Key: YUTGRKFYQDNCEV-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide is a synthetic small molecule based on a 1,4-oxazepine scaffold, designed for advanced biochemical research. Compounds featuring this core structure have been identified as potent inhibitors of Receptor-interacting protein 1 (RIP1) kinase, a central regulator of inflammation and programmed cell death . RIP1 kinase is a critical signaling node in the necroptosis pathway and a key driver of the inflammatory response . Its dysregulation has been implicated in the pathology of a range of diseases, including inflammatory bowel disease, pancreatitis, systemic inflammatory response syndrome (SIRS), and specific cancer models . Consequently, this compound provides researchers with a valuable chemical tool for probing the complex biological mechanisms of necroptosis and inflammation. Its potential application extends to investigating novel therapeutic strategies for oncology, where RIP1 inhibition has been explored in preclinical models, such as subcutaneous pancreatic and bladder tumors, and is being studied for its potential to modulate the tumor microenvironment . This product is intended for use in strictly controlled laboratory settings to facilitate the study of kinase signaling pathways and cell death mechanisms.

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c18-14-1-2-15-13(9-14)10-21(16(22)11-24-15)8-7-20-17(23)12-3-5-19-6-4-12/h1-6,9H,7-8,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTGRKFYQDNCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[f][1,4]oxazepine core and an isonicotinamide moiety. Its molecular formula is C18H15ClN3O2C_{18}H_{15}ClN_{3}O_{2} with a molecular weight of approximately 347.78 g/mol. The presence of the chloro group and the oxazepine ring suggests significant interactions with biological targets.

Biological Activity Overview

Anticancer Properties
Research indicates that derivatives of the benzo[f][1,4]oxazepine framework exhibit notable antiproliferative activity against various cancer cell lines. For instance, compounds structurally similar to this compound have shown effectiveness against breast cancer cell lines such as MCF-7 and MDA-MB-468. In vitro studies demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cells through various mechanisms, including topoisomerase inhibition and modulation of apoptotic pathways .

Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar structures have been reported to possess significant bactericidal effects against resistant strains of bacteria, including Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

The biological activity of this compound can be attributed to several key mechanisms:

  • Topoisomerase Inhibition : Compounds in this class are known to interact with topoisomerases, enzymes critical for DNA replication and transcription. By inhibiting these enzymes, the compounds can prevent cancer cell proliferation.
  • Apoptosis Induction : The ability to trigger programmed cell death is a hallmark of effective anticancer agents. Studies indicate that these compounds can activate caspases and other pro-apoptotic factors within cancer cells.
  • Antimicrobial Mechanisms : The antimicrobial activity may involve interference with bacterial DNA or RNA synthesis, leading to cell death.

Study 1: Anticancer Efficacy

In a study evaluating the antiproliferative effects of various oxazepine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-468), it was found that certain derivatives exhibited IC50 values in the low micromolar range. The study highlighted that compounds with additional functional groups similar to those in this compound showed enhanced cytotoxicity compared to their simpler counterparts .

Study 2: Antimicrobial Activity

A comparative analysis of several oxazepine derivatives revealed that one compound exhibited potent activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics. This suggests that the compound could serve as a lead structure for developing new antimicrobial agents .

Scientific Research Applications

Chemistry

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various functional modifications that can lead to the development of new chemical entities.

Biology

Research into the biological interactions of this compound has revealed potential applications in:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with biological macromolecules, influencing receptor activity and signaling pathways.

Medicine

The therapeutic potential of this compound has been explored in several areas:

  • Anti-Cancer Activity : Studies indicate that derivatives can inhibit the proliferation of cancer cells. For instance, compounds with similar structures have shown IC50 values ranging from 26.75 to 28.85 µg/mL against colorectal cancer cell lines (HCT-116).
CompoundIC50 (µg/mL)Cancer Cell Line
7c28.85 ± 3.26HCT-116
7j26.75 ± 3.50HCT-116
  • Anti-Inflammatory Properties : The compound has demonstrated the ability to modulate pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its potential use in treating inflammatory diseases.

Industrial Applications

In industry, this compound is utilized for its unique chemical properties in the manufacture of specialized polymers and materials. Its structural characteristics facilitate the design of materials with tailored functionalities.

Study on Anti-Cancer Activity

A study published in the Journal of Brazilian Chemical Society focused on synthesizing various benzoxazepine derivatives, including this compound. The results indicated significant cytotoxic effects against HCT-116 cells through apoptosis mechanisms involving caspase activation.

Study on Inflammatory Response

Another investigation assessed the anti-inflammatory properties of related compounds. It was found that these compounds could effectively inhibit TNF-induced necroptosis in human monocytic U937 cells, highlighting their therapeutic potential in conditions characterized by excessive inflammation.

Chemical Reactions Analysis

Amide Bond Reactivity

The isonicotinamide group is susceptible to hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Cleavage of the amide bond generates isonicotinic acid and the corresponding amine derivative (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f] oxazepin-4(5H)-yl)ethylamine) .

  • Enzymatic Hydrolysis : Esterase-like enzymes may catalyze amide bond cleavage, as observed in structurally related benzoxazepine analogs .

Reaction TypeConditionsProductsReferences
Acidic Hydrolysis6M HCl, refluxIsonicotinic acid + Amine derivative
Basic HydrolysisNaOH (aq.), 80°CSodium isonicotinate + Amine derivative

Oxazepine Ring Modifications

The benzo[f] oxazepine core contains a lactam (cyclic amide) and a ketone group, enabling the following reactions:

Lactam Ring-Opening

  • Acid-Catalyzed Hydrolysis : Protonation of the lactam oxygen followed by nucleophilic attack by water yields a linear amino-carboxylic acid derivative .

  • Reduction : LiAlH₄ reduces the lactam to a secondary amine, converting the oxazepine ring to a dihydrobenzazepine structure .

Ketone Reactivity

  • Nucleophilic Addition : Grignard reagents or hydrides (e.g., NaBH₄) target the 3-oxo group, forming secondary alcohols .

  • Condensation Reactions : The ketone reacts with hydroxylamine or hydrazines to form oximes or hydrazones .

Electrophilic Aromatic Substitution

The chloro-substituted benzene ring directs electrophilic substitution to the para position relative to the chlorine atom:

ReactionReagentsProductReferences
NitrationHNO₃/H₂SO₄7-Chloro-8-nitro derivative
SulfonationSO₃/H₂SO₄7-Chloro-8-sulfo derivative

Heterocyclic Ring Functionalization

The isonicotinamide pyridine ring participates in:

  • N-Oxidation : Reaction with m-CPBA forms the N-oxide derivative .

  • Metal Coordination : The pyridine nitrogen acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺).

Comparative Stability and Degradation Pathways

Under oxidative conditions (e.g., H₂O₂/UV light), the compound undergoes:

  • N-Dealkylation : Cleavage of the ethyl linker between the oxazepine and isonicotinamide groups .

  • Chlorine Displacement : In polar aprotic solvents, the 7-chloro group is replaced by nucleophiles (e.g., methoxide) .

Electrochemical Behavior

Cyclic voltammetry of analogous oxazepine derivatives reveals:

  • Oxidation Peaks : At ~+1.2 V (vs. Ag/AgCl), attributed to the pyridine ring .

  • Reduction Peaks : At ~−0.8 V, corresponding to the ketone group .

Key Challenges and Research Gaps

  • Limited experimental data directly on this compound necessitates extrapolation from structural analogs .

  • Stability under physiological conditions (e.g., pH 7.4, 37°C) remains uncharacterized.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Systems
Compound 11p (from )

The compound (S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide (11p) shares superficial similarities with the target compound:

  • Core Heterocycle : Both contain a 7-membered ring system (benzo[e][1,4]diazepine vs. benzo[f][1,4]oxazepine). However, 11p has two nitrogen atoms (diazepine) versus one oxygen and one nitrogen (oxazepine) in the target compound. This difference alters electron distribution and hydrogen-bonding capacity.
  • Substituents : 11p features a butenyl group at position 5 and a methyl group at position 1, while the target compound has a 7-chloro substituent. The 3-oxo group is present in both.
  • Side Chain : 11p has a complex acetamide-phen-yl-pyrimidopyrimidine side chain, likely designed for multi-target engagement, whereas the target compound’s simpler ethyl-isonicotinamide side chain may prioritize solubility or specific receptor interactions.

Functional Implications :

  • The diazepine core in 11p may favor binding to GABAA receptors (common for benzodiazepines), while the oxazepine core in the target compound could exhibit distinct pharmacokinetics (e.g., reduced sedation due to altered ring strain).
  • The chloro substituent in the target compound may enhance lipophilicity and metabolic stability compared to 11p ’s butenyl group, which could introduce reactivity or metabolic liabilities .
Natural Product Analogues ()

Several amide-containing compounds from Tinospora sinensis (e.g., Compound 7: (E)-3-[(2,3-trans)-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxy-phenethyl)acrylamide) share structural motifs with the target compound:

  • Amide Linkage : Both feature amide bonds critical for hydrogen bonding. However, Compound 7 incorporates a dihydrobenzo[b][1,4]dioxin moiety (a fused benzene-dioxane ring), contrasting with the oxazepine core.

Activity Insights :

  • Compound 7 demonstrated anti-neuroinflammatory activity in LPS-induced BV-2 cells, suggesting that amide-linked heterocycles can modulate inflammatory pathways. The target compound’s isonicotinamide group might similarly interact with kinases or cytokine receptors.
  • Natural products like Compound 7 often exhibit lower synthetic tractability but higher structural diversity compared to synthetic oxazepines .

Key Observations :

  • The oxazepine core may reduce dependence liability compared to benzodiazepines due to altered receptor subunit selectivity.
  • The isonicotinamide group could improve oral bioavailability over traditional hypnotics .

Q & A

Q. What are the recommended synthetic routes and purification strategies for this compound?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and amide couplings. For example, the benzo[f][1,4]oxazepinone core can be synthesized via cyclization of chloro-substituted precursors under basic conditions. Intermediate purification may require column chromatography or preparative HPLC to achieve >95% purity, as noted in similar benzoxazepine derivatives . Post-synthesis, rigorous characterization (e.g., NMR, HRMS) is critical to confirm structural integrity .

Q. Which analytical techniques are essential for characterizing its structural and chemical properties?

A combination of 1H^1H/13C^13C NMR (to verify substituent positions), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography (for absolute stereochemistry, if applicable) is recommended. FTIR can validate functional groups like the amide carbonyl. Purity should be assessed via HPLC with UV/Vis or MS detection .

Q. How should researchers align experimental design with a theoretical framework?

Link studies to established pharmacological or biochemical theories, such as receptor-ligand interaction models or enzyme inhibition mechanisms. For instance, if targeting GPCRs, computational docking (using software like AutoDock) can guide hypothesis-driven assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assays?

Discrepancies in IC50_{50} values or binding affinities may arise from assay conditions (e.g., pH, buffer composition) or cellular model variability. To address this:

  • Replicate experiments with standardized protocols (e.g., CLIA-certified assays).
  • Validate target engagement using orthogonal methods (e.g., SPR for binding kinetics, cellular thermal shift assays for target stabilization) .

Q. What strategies optimize selectivity against off-target receptors or enzymes?

Perform structure-activity relationship (SAR) studies by synthesizing analogs with modifications to the isonicotinamide or chloro-substituted benzoxazepine moieties. Use competitive binding assays (e.g., radioligand displacement) and selectivity panels (e.g., Eurofins CEREP Profiling) to identify critical pharmacophores .

Q. How can in vitro-to-in vivo translation challenges be mitigated?

Poor correlation often stems from pharmacokinetic factors (e.g., metabolic instability). Solutions include:

  • Assessing metabolic stability in liver microsomes.
  • Modifying the compound’s logP (via substituent adjustments) to enhance bioavailability.
  • Using deuterium isotope effects to prolong half-life .

Q. What methodologies are effective for analyzing degradation products under physiological conditions?

Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS monitoring can identify hydrolytic or oxidative degradation pathways. For example, the amide bond may hydrolyze in acidic buffers, necessitating formulation adjustments (e.g., lyophilization) .

Q. How can computational modeling improve experimental efficiency?

Molecular dynamics simulations (e.g., GROMACS) can predict binding modes and residence times. Quantum mechanical calculations (DFT) may elucidate electronic effects of the chloro substituent on reactivity .

Q. What approaches validate stereochemical purity in synthesis?

Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) can separate enantiomers. Circular dichroism (CD) spectroscopy provides additional confirmation of absolute configuration .

Q. How should researchers integrate multi-omics data to study mechanisms of action?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map compound-induced pathway perturbations. Bioinformatics tools like STRING or KEGG can identify enriched pathways, while CRISPR screening may pinpoint genetic dependencies .

Methodological Notes

  • Data Conflict Resolution : Use Bland-Altman plots or Deming regression for assay comparison .
  • Theoretical Frameworks : Align with the "lock-and-key" model for enzyme inhibition or allosteric modulation theories for receptor studies .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including IACUC protocols for animal research .

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